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molecular formula C15H12F3N5OS2 B388408 2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339156-77-3

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B388408
M. Wt: 399.4g/mol
InChI Key: CTWFYCGKNTWPNP-UHFFFAOYSA-N
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Patent
US07816353B2

Procedure details

To a 50 mL round-bottomed flask were added 2-Amino-4-mercapto-6-methylsulfanyl-pyrimidine-5-carbonitrile (3, 153 mg, 0.77 mmol, 1.0 eq.), 2-Chloro-N-(3-trifluoromethyl-phenyl)-acetamide (4, 184 mg, 0.77 mmol), potassium carbonate (106 mg, 0.77 mmol) and acetone (10 mL). The reaction mixture was heated to reflux for 10 min. After removal of potassium carbonate by filtration, the reaction mixture was concentrated to solid. Recrystallization with ether-ethyl acetate gave white solid (240 mg, 80%). LC-MS: (ES+) m/z 400.0 (M+1). 1H-NMR, Varian 400 MHz (DMSO-d6) δ 10.50 (s, 1H), 8.04(s, 1H), 7.73 (d, 1H), 7.54 (t, 1H), 7.39 (d, 1H), 4.07 (s, 2H), 2.44 (s, 3H) ppm.
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([SH:8])[C:5]([C:9]#[N:10])=[C:4]([S:11][CH3:12])[N:3]=1.Cl[CH2:14][C:15]([NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=1)=[O:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH2:14][C:15]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=2)=[O:16])[C:5]([C:9]#[N:10])=[C:4]([S:11][CH3:12])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
153 mg
Type
reactant
Smiles
NC1=NC(=C(C(=N1)S)C#N)SC
Name
Quantity
184 mg
Type
reactant
Smiles
ClCC(=O)NC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
106 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After removal of potassium carbonate
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to solid
CUSTOM
Type
CUSTOM
Details
Recrystallization with ether-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)SCC(=O)NC1=CC(=CC=C1)C(F)(F)F)C#N)SC
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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